2-Amino-3-bromopyridine-4-thiol
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Overview
Description
2-Amino-3-bromopyridine-4-thiol is an organic compound with the molecular formula C5H5BrN2S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromopyridine-4-thiol typically involves the bromination of 2-aminopyridine followed by thiolation. One common method starts with 2-aminopyridine, which is dissolved in an organic solvent and cooled to below 0°C. Liquid bromine is added dropwise, followed by acetic acid, and the mixture is allowed to react at a slightly elevated temperature . The resulting 2-amino-3-bromopyridine is then subjected to thiolation using thiolating agents under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and thiolation processes. These methods are designed to be cost-effective and environmentally friendly, utilizing common reagents and mild reaction conditions to ensure high product purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromopyridine-4-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides, while the amino group can undergo reduction reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products
Substitution Products: Various substituted pyridines.
Oxidation Products: Disulfides and other oxidized derivatives.
Coupling Products: Biaryl compounds and other coupled products.
Scientific Research Applications
2-Amino-3-bromopyridine-4-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-bromopyridine-4-thiol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the thiol group can participate in redox reactions. These interactions can modulate biological pathways and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromopyridine: Similar structure but with the bromine atom at a different position.
3-Bromopyridine-4-thiol: Lacks the amino group but has similar thiol functionality.
2-Amino-3-iodopyridine: Contains an iodine atom instead of bromine.
Uniqueness
2-Amino-3-bromopyridine-4-thiol is unique due to the presence of both amino and thiol groups, which provide versatility in chemical reactions and potential biological activities. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H5BrN2S |
---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2-amino-3-bromo-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H5BrN2S/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9) |
InChI Key |
XSNYSLAAAALNDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C(C1=S)Br)N |
Origin of Product |
United States |
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